2-[[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]phenol;hydrochloride
Overview
Description
2-[[(1,7,7-Trimethyl-2-bicyclo[221]heptanyl)amino]methyl]phenol;hydrochloride is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a bicyclo[221]heptane ring system, which is a common motif in many natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]phenol;hydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting adduct is then subjected to various functional group transformations to introduce the amino and phenol groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The amino group can interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, such as pain relief or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane: Similar bicyclic structure but with a methoxy group instead of a phenol group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of an amino group.
Bornyl acetate: Similar bicyclic structure with an acetate ester group.
Uniqueness
2-[[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]phenol;hydrochloride is unique due to the combination of its bicyclic structure, phenol group, and amino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]phenol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-16(2)13-8-9-17(16,3)15(10-13)18-11-12-6-4-5-7-14(12)19;/h4-7,13,15,18-19H,8-11H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACRMRGLZCDYFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NCC3=CC=CC=C3O)C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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